![molecular formula C17H22ClNO3S B2770512 Ethyl 4-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate CAS No. 1797637-83-2](/img/structure/B2770512.png)
Ethyl 4-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate
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Overview
Description
The compound “Ethyl 4-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate” is a complex organic molecule. It contains a thiazepan ring, which is a seven-membered ring containing one sulfur and one nitrogen atom. It also has a 2-chlorophenyl group attached to the thiazepan ring, and an ethyl ester group attached to the thiazepan ring via a carbonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazepan ring, the 2-chlorophenyl group, and the ethyl ester group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the ethyl ester group could undergo hydrolysis, and the 2-chlorophenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .Scientific Research Applications
Enantiomerically Pure Compounds Production
Biosynthesis of Optically Pure Esters : Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a derivative closely related to Ethyl 4-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate, is identified as a precursor for enantiopure intermediates in chiral drug production, including statins. The use of biocatalysis for its production exemplifies the growing importance of environmentally friendly and cost-effective methods in pharmaceutical manufacturing (Ye, Ouyang, & Ying, 2011). Furthermore, engineered Escherichia coli cells have been employed to efficiently synthesize optically pure (S)-4-chloro-3-hydroxybutanoate, demonstrating the compound's pivotal role in medicinal chemistry (Kizaki, Yasohara, Hasegawa, Wada, Kataoka, & Shimizu, 2001).
Synthetic Methodologies
Catalyzed Synthesis of Heterocycles : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate in synthesizing trifluoromethyl heterocycles, highlighting the significance of Ethyl 4-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate in facilitating diverse chemical transformations. Such catalyzed reactions enable the production of a broad spectrum of heterocyclic compounds, crucial in drug development and material science (Honey, Pasceri, Lewis, & Moody, 2012).
Enzymatic Reduction in Biphasic Systems : Biocatalysis, involving the reduction of ethyl 4-chloro-3-oxobutanoate to its hydroxy equivalent, showcases the innovative use of microbial and enzymatic systems in synthesizing chiral intermediates. This process emphasizes the compound's role in sustainable chemistry, where enzyme-catalyzed reactions in biphasic systems have been optimized for higher yields and enantioselectivity, thus contributing to greener pharmaceutical syntheses (Ye, Cao, Yan, Cao, Zhang, Li, Xu, Chen, Xiong, Ouyang, & Ying, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO3S/c1-2-22-17(21)8-7-16(20)19-10-9-15(23-12-11-19)13-5-3-4-6-14(13)18/h3-6,15H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCBTDRHCBXWNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(SCC1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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